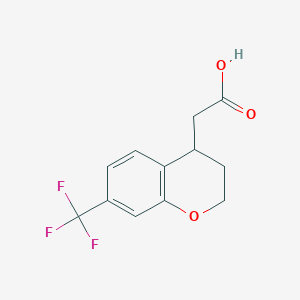

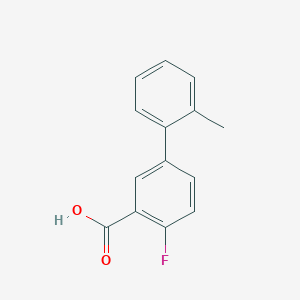

2-Fluoro-5-(2-methylphenyl)benzoic acid

Übersicht

Beschreibung

2-Fluoro-5-(2-methylphenyl)benzoic acid is a fluorobenzoic acid derivative . It is an aryl fluorinated building block . It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(2-methylphenyl)benzoic acid involves a multistep reaction . One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide . A facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents has been reported . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron .Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(2-methylphenyl)benzoic acid is C8H7FO2 . The average mass is 154.138 Da and the monoisotopic mass is 154.043015 Da .Wissenschaftliche Forschungsanwendungen

Nucleic Acid Research

2-Fluoro-5-(2-methylphenyl)benzoic acid has been utilized in the study of nucleic acids, particularly in enhancing the stability of nucleic acid fragments for mass spectrometry analysis . The compound’s fluorine atoms can potentially stabilize the N-glycosidic linkage in DNA, preventing base loss and backbone cleavage during matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .

Antimicrobial Activity

Research has explored the antimicrobial potential of compounds structurally related to 2-Fluoro-5-(2-methylphenyl)benzoic acid. For instance, derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising activity that could lead to the development of new antimicrobial agents .

Material Science

In material science, 2-Fluoro-5-(2-methylphenyl)benzoic acid serves as a building block for creating complex molecules. Its fluorinated benzene ring can be involved in reactions like Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling, which are pivotal in synthesizing advanced materials and molecular switches .

Chemical Synthesis

The compound plays a significant role in chemical synthesis as a precursor for various pharmaceuticals. It’s particularly valuable in synthesizing antihistamines and antidepressants, as well as dyes and pigments, due to its reactive benzoic acid moiety and the presence of fluorine, which can influence the biological activity of the synthesized molecules .

Pharmaceutical Research

2-Fluoro-5-(2-methylphenyl)benzoic acid is used in pharmaceutical research as a precursor for drug development. Its structure allows for modifications that can lead to the creation of novel therapeutic agents, particularly in the areas of pain management and inflammation .

Biotechnology

In biotechnology, this compound’s derivatives could be used in the design of bioactive molecules. The fluorine atom’s electronegativity and small size make it ideal for creating molecules that can interact with enzymes and receptors in biological systems, potentially leading to breakthroughs in drug design and functional biomaterials .

Environmental Applications

While direct applications in environmental science are not extensively documented, related benzoic acid derivatives are studied for their impact on soil microbial communities and plant metabolomes. Such research can inform agricultural practices and environmental management strategies .

Safety And Hazards

2-Fluoro-5-(2-methylphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. If swallowed, call a poison center or doctor/physician .

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNJTSTYANJLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681141 | |

| Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(2-methylphenyl)benzoic acid | |

CAS RN |

1179510-24-7 | |

| Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)

![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)